molecular formula C19H13ClN2O2 B089827 N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide CAS No. 132-61-6

N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide

Cat. No. B089827
CAS RN: 132-61-6
M. Wt: 336.8 g/mol
InChI Key: PPLNRTPNYCWODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide, also known as CHIR-99021, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2008 and has since been extensively studied for its mechanism of action and physiological effects.

Mechanism Of Action

N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide acts as a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates a wide range of cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, cell cycle progression, and apoptosis. By inhibiting GSK-3, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide can modulate these processes and affect cellular behavior.

Biochemical And Physiological Effects

N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to promote the proliferation and survival of various cell types, including neural stem cells, embryonic stem cells, and cancer cells. N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has also been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. Additionally, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to modulate immune responses and to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide is its selectivity for GSK-3, which allows for specific modulation of cellular processes. Additionally, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to be stable and effective in a wide range of cell types and experimental conditions. However, one limitation of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide is its potential toxicity, particularly at high concentrations. Additionally, the effects of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide may vary depending on the cell type and experimental conditions.

Future Directions

There are many potential future directions for research involving N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide. One area of interest is the development of more selective and potent inhibitors of GSK-3, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the effects of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide on various biological processes and to identify potential therapeutic applications. Finally, the use of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide in combination with other compounds may have synergistic effects and could lead to the development of new treatment strategies.

Synthesis Methods

The synthesis of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide involves several steps, including the reaction of 4-chloroaniline with 2-hydroxy-3-nitrobenzoic acid to form 4-chloro-2-hydroxy-3-nitroaniline. This compound is then reduced to 4-chloro-2-hydroxy-3-aminobenzene, which is subsequently reacted with 3-carboxamido-9H-carbazole to form N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been widely used in scientific research as a tool to study various biological processes. It is commonly used as a selective inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in many signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has also been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).

properties

CAS RN

132-61-6

Product Name

N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide

InChI

InChI=1S/C19H13ClN2O2/c20-11-5-7-12(8-6-11)21-19(24)15-9-14-13-3-1-2-4-16(13)22-17(14)10-18(15)23/h1-10,22-23H,(H,21,24)

InChI Key

PPLNRTPNYCWODC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)NC4=CC=C(C=C4)Cl

Other CAS RN

132-61-6

Pictograms

Irritant

Origin of Product

United States

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